molecular formula C16H21N5O2 B13607044 tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B13607044
M. Wt: 315.37 g/mol
InChI Key: PUCOFWWZQFEIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, an aminophenyl group, and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrazine carboxylate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for further investigation in drug development .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, while the triazolopyrazine core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 3-(3-aminophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H21N5O2/c1-16(2,3)23-15(22)20-7-8-21-13(10-20)18-19-14(21)11-5-4-6-12(17)9-11/h4-6,9H,7-8,10,17H2,1-3H3

InChI Key

PUCOFWWZQFEIIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3=CC(=CC=C3)N)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.